molecular formula C11H17N3O2 B1378988 (6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester CAS No. 1060801-10-6

(6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester

Cat. No.: B1378988
CAS No.: 1060801-10-6
M. Wt: 223.27 g/mol
InChI Key: KOPRMGZQWPDOAN-UHFFFAOYSA-N
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Description

(6-Aminomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS Number: 1060801-10-6 ) is a protected pyridine derivative of interest in chemical and pharmaceutical research. This compound features a molecular formula of C11H17N3O2 and a molecular weight of 223.27 g/mol . Its structure incorporates both a tert-butyloxycarbonyl (Boc) protected amine and a primary aminomethyl group on a pyridine scaffold, making it a versatile building block or intermediate in synthetic organic chemistry . The Boc group is a cornerstone of modern synthetic methodology, widely used for the protection of amines during multi-step synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecules. The presence of the aminomethyl group offers a handle for further functionalization, allowing researchers to create amide bonds or link to other molecular fragments. As such, this compound is a valuable reagent for medicinal chemistry efforts, including the synthesis of compound libraries for screening, and may serve as a precursor in the development of potential therapeutic agents. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tert-butyl N-[6-(aminomethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPRMGZQWPDOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

    Formation of Aminomethyl Group: The carboxylic acid group is converted to an aminomethyl group through a series of reactions involving reduction and amination.

    Introduction of Carbamic Acid tert-Butyl Ester Group: The aminomethyl-pyridine intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carbamic acid ester group to an amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand: Acts as a ligand in coordination chemistry.

Biology:

    Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.

    Probe: Utilized as a probe in studying biological pathways.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development.

    Therapeutic Agent: Explored for its therapeutic properties in treating various diseases.

Industry:

    Catalysis: Employed in catalytic processes.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of tert-butyl pyridinyl carbamates, which differ in substituent type and position on the pyridine ring. Key structural analogs include:

Compound Name Substituent(s) Key Structural Features Reference
(6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester 6-aminomethyl, 2-pyridinyl Boc-protected amine; nucleophilic potential
tert-Butyl (6-iodopyridin-2-yl)carbamate 6-iodo, 2-pyridinyl Halogenated site for cross-coupling
tert-Butyl (6-methoxypyridin-2-yl)carbamate 6-methoxy, 2-pyridinyl Electron-rich pyridine; hindered reactivity
tert-Butyl (3-Iodopyridin-4-yl)carbamic acid ester 3-iodo, 4-pyridinyl Meta-substituted halogen for regioselective reactions
(5-Bromomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester 5-bromomethyl, 2-pyridinyl Electrophilic bromine for alkylation
tert-Butyl (6-methylpyridin-2-yl)carbamate 6-methyl, 2-pyridinyl Lipophilic methyl group; steric hindrance

Key Observations :

  • Halogen vs. Aminomethyl: Halogenated analogs (e.g., 6-iodo or 5-bromomethyl derivatives) are preferred for cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), whereas the aminomethyl group enables nucleophilic substitutions or conjugations .
  • Substituent Position : 2-Pyridinyl derivatives are more common in drug intermediates due to favorable electronic and steric profiles compared to 3- or 4-pyridinyl isomers .
  • Boc Protection : All analogs share the Boc group, ensuring amine stability during synthesis.
Physicochemical Properties
  • Solubility : The Boc group enhances solubility in organic solvents (e.g., THF, DCM) but reduces water solubility. Methyl or methoxy substituents (e.g., 6-methylpyridin-2-yl) increase lipophilicity .
  • Stability: Halogenated derivatives (e.g., 6-iodo) are prone to light sensitivity, while aminomethyl analogs may decompose via Boc deprotection under acidic conditions .
Commercial and Research Relevance
  • The target compound’s discontinuation contrasts with the availability of halogenated or methylated analogs, which remain in production for drug discovery pipelines .
  • Patent literature highlights tert-butyl carbamates as intermediates in fluorinated drug candidates (e.g., compound 11 in ), emphasizing their role in modern medicinal chemistry .

Biological Activity

(6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester, also known as tert-butyl 6-aminopyridin-2-ylcarbamate, is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H15N3O2C_{10}H_{15}N_{3}O_{2} and features a pyridine ring substituted with an aminomethyl group and a carbamate moiety. Its structure is pivotal in determining its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds with active sites, thereby modulating their activity.
  • Receptor Interaction : It may interact with receptors involved in signaling pathways, influencing cellular responses.
  • Coordination Chemistry : The ability to form stable complexes with metal ions can impact biochemical pathways significantly.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant cytotoxicity against glioblastoma cells. The mechanism involves disruption of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1aU251 (GBM)10Microtubule disruption
2lA549 (Lung)5Induction of apoptosis
2mMCF7 (Breast)8G2/M phase arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to penetrate bacterial membranes and interfere with cellular processes.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on glioblastoma cells. The results indicated that treatment led to significant cell death through apoptosis, characterized by DNA fragmentation and morphological changes typical of apoptotic cells. Flow cytometry analysis revealed an increase in the sub-G1 population, confirming the induction of apoptosis .

Case Study 2: Antimicrobial Effects

In another investigation, the antimicrobial activity of the compound was assessed against clinical strains of bacteria. The results demonstrated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for preparing (6-aminomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester, and how can intermediates be characterized?

A robust synthesis involves coupling a pyridine derivative with a tert-butyl carbamate group. For example, Suzuki-Miyaura cross-coupling (using boronic acids or esters) can introduce substituents to the pyridine ring. A three-step procedure (boronic acid formation, coupling, hydrogenation) is effective for structurally similar compounds . Key intermediates, such as boronic acid derivatives, should be characterized via 1H^1H/13C^{13}C-NMR (to confirm regiochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity can be assessed via HPLC with UV detection (λ = 254 nm) .

Q. What analytical techniques are critical for verifying the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H-NMR confirms the tert-butyl group (singlet at δ ~1.4 ppm) and pyridine protons (δ 7.0–8.5 ppm). 13C^{13}C-NMR identifies carbamate carbonyls (~155 ppm) .
  • Mass Spectrometry : HRMS or ESI-MS validates the molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What safety precautions are necessary when handling this compound in the lab?

While specific safety data for this compound is limited, structurally related tert-butyl carbamates are lachrymators and respiratory irritants. Use PPE (gloves, goggles, fume hood) and avoid inhalation. In case of exposure, rinse eyes/skin with water and seek medical attention .

Advanced Research Questions

Q. How can functionalization of the aminomethyl group be achieved, and what challenges arise in regioselective modifications?

The aminomethyl group (-CH2_2NH2_2) can be acylated, alkylated, or conjugated with electrophiles. However, competing reactions at the pyridine nitrogen or carbamate oxygen may occur. To enhance regioselectivity:

  • Use protecting groups (e.g., Boc for -NH2_2) during derivatization .
  • Employ mild conditions (e.g., EDC/HOBt coupling for acylation at 0–4°C) to minimize side reactions .
    Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and LC-MS.

Q. What strategies address stability issues of the tert-butyl carbamate group under acidic/basic conditions?

The tert-butyl carbamate (Boc) group is labile in strong acids (e.g., TFA) but stable in bases. For acid-sensitive reactions:

  • Replace Boc with acid-stable alternatives (e.g., Fmoc) .
  • Optimize reaction pH (neutral to mildly basic) to prevent premature deprotection .
    Stability can be assessed via 1H^1H-NMR by tracking Boc signal integrity over time.

Q. How does the stereoelectronic environment of the pyridine ring influence reactivity in catalytic transformations?

The pyridine ring’s electron-withdrawing nature directs electrophilic substitutions to the meta position relative to the carbamate. Computational studies (DFT, e.g., B3LYP/6-31G*) predict charge distribution and reactive sites . For example, Pd-catalyzed C-H activation at the 4-position of the pyridine is feasible with directing groups .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., Suzuki coupling efficiencies from 40–80%) often stem from:

  • Boronic ester purity: Recrystallize intermediates before use .
  • Catalyst loading: Screen Pd catalysts (Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and ligand ratios .
  • Oxygen sensitivity: Conduct reactions under inert gas (N2_2/Ar) .

Methodological Tables

Q. Table 1. Key Spectral Data for Intermediate Characterization

TechniqueExpected SignalsReference
1H^1H-NMRtert-butyl (1.4 ppm, s), pyridine H (7.8–8.2 ppm, m), -CH2_2NH2_2 (3.1 ppm, t)
13C^{13}C-NMRBoc carbonyl (155 ppm), pyridine C2 (150 ppm)
HRMS[M+H]+^+ calculated for C11_{11}H16_{16}N3_3O2_2: 230.1289

Q. Table 2. Optimization of Suzuki Coupling Conditions

ConditionYield RangeKey Variables TestedOptimal Parameters
Catalyst40–80%Pd(OAc)2_2, Pd(PPh3_3)4_4, PdCl2_2(dppf)Pd(PPh3_3)4_4 (5 mol%)
Base50–75%K2_2CO3_3, NaHCO3_3, Cs2_2CO3_3K2_2CO3_3 (2 eq)
Solvent45–70%DMF, THF, DME, tolueneDME/H2_2O (3:1)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester
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(6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester

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